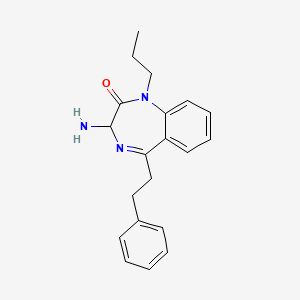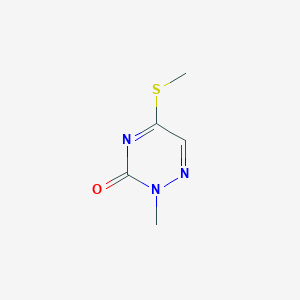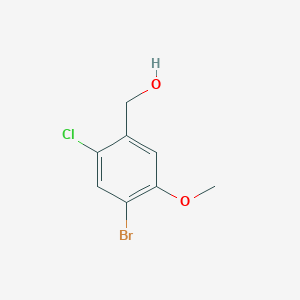
(4-Bromo-2-chloro-5-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-chloro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with a methanol group. It is a derivative of phenol and is used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-methoxyphenyl)methanol typically involves multiple stepsThe reaction conditions often involve the use of bromine and a suitable catalyst, such as iron powder, to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process by combining multiple reaction steps into a single procedure. This method can reduce the consumption of catalysts and solvents, making the production more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Bromo-2-chloro-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to interact with enzymes or receptors in biological systems. The methoxy group can also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
4-Bromo-2-methoxyphenol: This compound lacks the chlorine atom and methanol group, making it less reactive in certain reactions.
Uniqueness
(4-Bromo-2-chloro-5-methoxyphenyl)methanol is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8BrClO2 |
|---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
(4-bromo-2-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 |
InChI Key |
UJNJUDZVPMOUCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


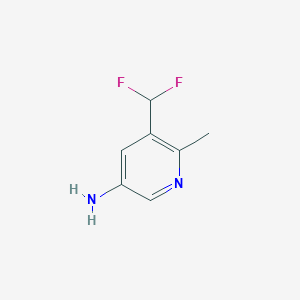
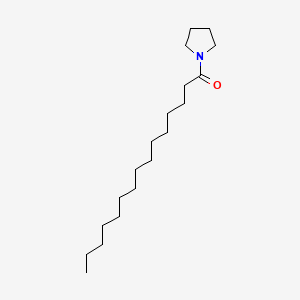
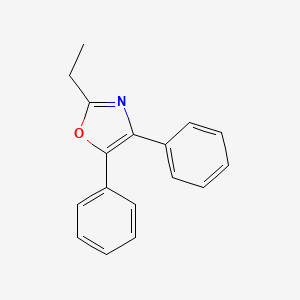
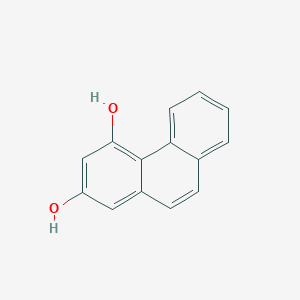

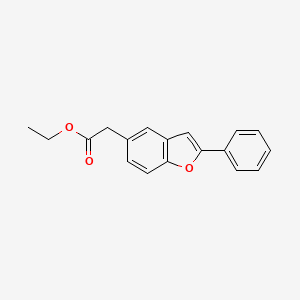
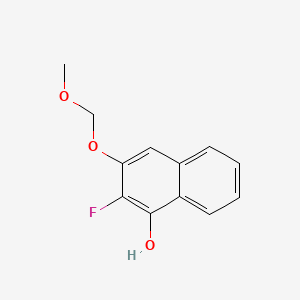
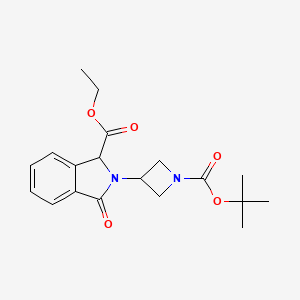
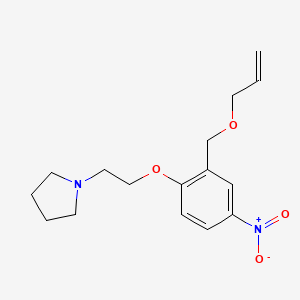
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)

![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)
